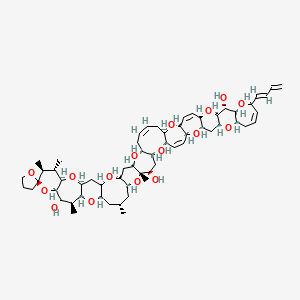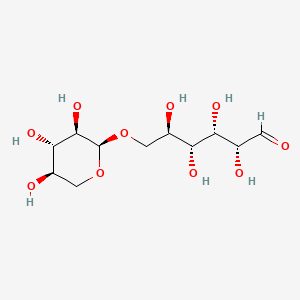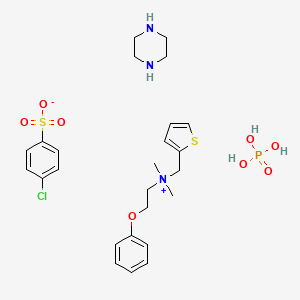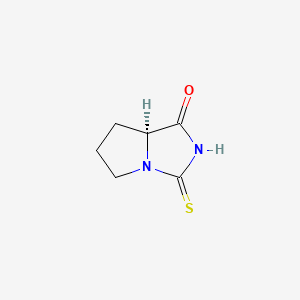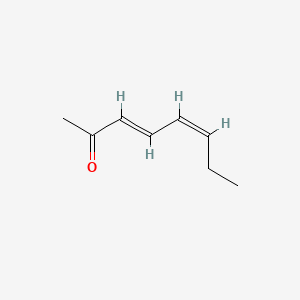
(3E,5Z)-octa-3,5-dien-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans, cis-3,5-Octadien-2-one: is an organic compound with the molecular formula C₈H₁₂O . It is a type of enone, which is a compound containing both a double bond and a ketone functional group. This compound is known for its distinct aroma and is found in various natural sources, including certain types of tea .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trans, cis-3,5-Octadien-2-one can be synthesized through various organic reactions. One common method involves the aldol condensation of octanal with acetone, followed by dehydration to form the enone structure. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the formation of the desired isomer .
Industrial Production Methods: In an industrial setting, the production of (3E,5Z)-octa-3,5-dien-2-one may involve large-scale aldol condensation reactions using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of advanced purification techniques such as distillation and chromatography ensures the removal of any unwanted by-products .
Chemical Reactions Analysis
Types of Reactions: Trans, cis-3,5-Octadien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or epoxides.
Reduction: Reduction reactions can convert the enone to alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the enone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids, epoxides.
Reduction: Alcohols, alkanes.
Substitution: Various substituted enones depending on the nucleophile used.
Scientific Research Applications
Trans, cis-3,5-Octadien-2-one has several applications in scientific research:
Chemistry: It is used as a model compound in studies of enone reactivity and stereochemistry.
Biology: The compound’s aroma properties make it useful in studies of olfactory receptors and scent perception.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects, is ongoing.
Industry: It is used in the flavor and fragrance industry to impart specific aromas to products.
Mechanism of Action
The mechanism of action of (3E,5Z)-octa-3,5-dien-2-one involves its interaction with molecular targets such as olfactory receptors. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of its aroma. In biological systems, it may interact with enzymes or cellular pathways, leading to various physiological effects .
Comparison with Similar Compounds
- Trans, trans-3,5-Octadien-2-one
- Cis, cis-3,5-Octadien-2-one
- Trans, cis-2,4-Octadien-1-one
Comparison: Trans, cis-3,5-Octadien-2-one is unique due to its specific double bond configuration, which imparts distinct chemical and physical properties. Compared to its isomers, it may exhibit different reactivity and aroma characteristics, making it valuable in specific applications .
Properties
Molecular Formula |
C8H12O |
|---|---|
Molecular Weight |
124.18 g/mol |
IUPAC Name |
(3E,5Z)-octa-3,5-dien-2-one |
InChI |
InChI=1S/C8H12O/c1-3-4-5-6-7-8(2)9/h4-7H,3H2,1-2H3/b5-4-,7-6+ |
InChI Key |
LWRKMRFJEUFXIB-SCFJQAPRSA-N |
Isomeric SMILES |
CC/C=C\C=C\C(=O)C |
Canonical SMILES |
CCC=CC=CC(=O)C |
Pictograms |
Irritant |
Synonyms |
(E,Z)-3,5-octadien-2-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


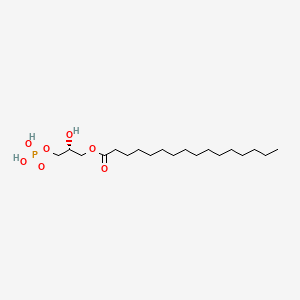


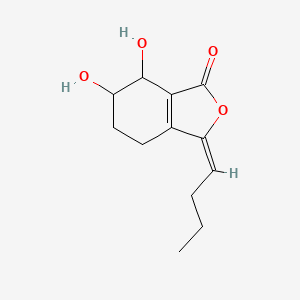
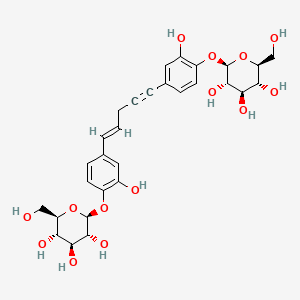
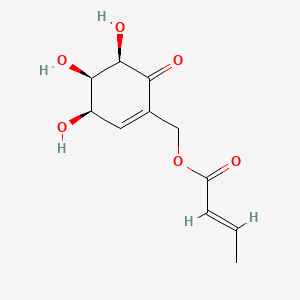

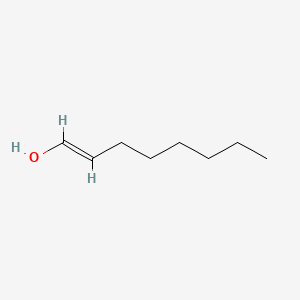
![(E)-7-[(1R,2R,3R)-2-[(E,3S)-5-ethyl-3-hydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-2-enoic acid](/img/structure/B1236815.png)

